molecular formula C5H8FNO4S B6250065 1-(fluorosulfonyl)pyrrolidine-3-carboxylic acid CAS No. 2731008-58-3

1-(fluorosulfonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6250065
CAS No.: 2731008-58-3
M. Wt: 197.19 g/mol
InChI Key: ZWQJWUVTIAWRGN-UHFFFAOYSA-N
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Description

1-(Fluorosulfonyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a fluorosulfonyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(fluorosulfonyl)pyrrolidine-3-carboxylic acid typically involves the introduction of the fluorosulfonyl group onto a pyrrolidine ring. One common method includes the reaction of pyrrolidine derivatives with fluorosulfonyl chloride under controlled conditions. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Fluorosulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Fluorosulfonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(fluorosulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form strong covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

1-(Fluorosulfonyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives such as pyrrolidine-2,5-dione and pyrrolidine-2-one. These compounds share the pyrrolidine ring structure but differ in their substituents and chemical properties. The presence of the fluorosulfonyl group in this compound imparts unique reactivity and potential for forming stable complexes with biological molecules, distinguishing it from other similar compounds .

Similar compounds include:

  • Pyrrolidine-2,5-dione
  • Pyrrolidine-2-one
  • Pyrrolizines

These compounds are also used in various applications in medicinal chemistry and materials science, but their specific properties and reactivity differ from those of this compound.

Biological Activity

1-(Fluorosulfonyl)pyrrolidine-3-carboxylic acid is a synthetic compound notable for its potential applications in medicinal chemistry, particularly due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound comprises a pyrrolidine ring, a carboxylic acid group, and a fluorosulfonyl moiety. Its molecular formula is C₇H₈FNO₄S, with a molecular weight of approximately 197.19 g/mol. The presence of the fluorosulfonyl group enhances its electrophilicity, allowing it to form covalent bonds with various biological targets, which is crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : Research indicates that the compound may act as an inhibitor in various enzymatic pathways. The fluorosulfonyl group facilitates covalent bonding with target proteins, which can lead to significant inhibition of enzyme activity.
  • Binding Affinity : Interaction studies have demonstrated that this compound can effectively bind to multiple biological targets. Techniques such as surface plasmon resonance and mass spectrometry are often employed to analyze these interactions.
  • Electrophilic Reactivity : The electrophilic nature of the fluorosulfonyl group allows the compound to participate in nucleophilic substitutions and additions, enhancing its reactivity in biological systems.

Research Findings

Recent studies have explored the compound's potential therapeutic applications, particularly in the context of infectious diseases and cancer treatment. Notable findings include:

  • Antiviral Activity : Preliminary investigations suggest that this compound may exhibit antiviral properties. Its mechanism involves inhibiting viral proteases, which are essential for viral replication .
  • Anticancer Potential : The compound has shown promise in inhibiting specific cancer cell lines by targeting metabolic pathways crucial for tumor growth. Further studies are needed to elucidate its efficacy across different types of cancer .

Case Study 1: Inhibition of Viral Proteases

In a study focused on SARS-CoV-2 protease inhibitors, compounds structurally similar to this compound were evaluated for their ability to inhibit viral replication. Results indicated that these compounds could significantly reduce viral load in vitro, suggesting a potential role in COVID-19 therapeutics .

Case Study 2: Anticancer Activity

A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines. The data revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent. The mechanism was linked to the inhibition of specific metabolic enzymes involved in cancer cell proliferation .

Data Table: Summary of Biological Activities

Activity Type Target Mechanism Reference
Enzyme InhibitionViral ProteasesCovalent binding leading to inhibition
Anticancer ActivityCancer Cell LinesInduction of apoptosis via metabolic inhibition
Binding StudiesVarious Biological TargetsSurface plasmon resonance analysis

Properties

CAS No.

2731008-58-3

Molecular Formula

C5H8FNO4S

Molecular Weight

197.19 g/mol

IUPAC Name

1-fluorosulfonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C5H8FNO4S/c6-12(10,11)7-2-1-4(3-7)5(8)9/h4H,1-3H2,(H,8,9)

InChI Key

ZWQJWUVTIAWRGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)S(=O)(=O)F

Purity

95

Origin of Product

United States

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